Cas no 1549449-32-2 (methyl 2-(piperidin-3-yl)methoxyacetate)

Methyl 2-(piperidin-3-yl)methoxyacetate is a versatile chemical intermediate featuring a piperidine core with a methoxyacetate functional group. Its structure combines the reactivity of an ester with the basicity of a tertiary amine, making it valuable for synthetic applications in pharmaceuticals and agrochemicals. The compound’s piperidine moiety enhances its utility in constructing biologically active molecules, while the ester group allows for further functionalization. It is particularly useful in medicinal chemistry for the development of CNS-targeting compounds due to its ability to cross the blood-brain barrier. The product is characterized by high purity and stability, ensuring consistent performance in synthetic workflows.
methyl 2-(piperidin-3-yl)methoxyacetate structure
1549449-32-2 structure
Product Name:methyl 2-(piperidin-3-yl)methoxyacetate
CAS No:1549449-32-2
MF:C9H17NO3
MW:187.236182928085
CID:6135006
PubChem ID:83212468
Update Time:2025-07-04

methyl 2-(piperidin-3-yl)methoxyacetate Chemical and Physical Properties

Names and Identifiers

    • methyl 2-(piperidin-3-yl)methoxyacetate
    • Acetic acid, 2-(3-piperidinylmethoxy)-, methyl ester
    • AKOS021534506
    • 1549449-32-2
    • EN300-1069778
    • methyl 2-[(piperidin-3-yl)methoxy]acetate
    • Inchi: 1S/C9H17NO3/c1-12-9(11)7-13-6-8-3-2-4-10-5-8/h8,10H,2-7H2,1H3
    • InChI Key: DLZJXQWNLDZYEZ-UHFFFAOYSA-N
    • SMILES: C(OC)(=O)COCC1CCCNC1

Computed Properties

  • Exact Mass: 187.12084340g/mol
  • Monoisotopic Mass: 187.12084340g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 5
  • Complexity: 161
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 47.6Ų

Experimental Properties

  • Density: 1.023±0.06 g/cm3(Predicted)
  • Boiling Point: 281.6±10.0 °C(Predicted)
  • pka: 9.90±0.10(Predicted)

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Additional information on methyl 2-(piperidin-3-yl)methoxyacetate

Introduction to Methyl 2-(piperidin-3-yl)methoxyacetate (CAS No. 1549449-32-2)

Methyl 2-(piperidin-3-yl)methoxyacetate (CAS No. 1549449-32-2) is a significant compound in the field of pharmaceutical chemistry, exhibiting a unique structural framework that has garnered considerable attention from researchers. This compound, characterized by its piperidin-3-yl moiety and ester functional group, holds promise for various applications, particularly in the development of novel therapeutic agents.

The chemical structure of Methyl 2-(piperidin-3-yl)methoxyacetate consists of a methoxy-substituted acetate group linked to a piperidine ring. The presence of the piperidin-3-yl group introduces a hydrogen bond donor capability, which is crucial for interactions with biological targets. This feature makes the compound an attractive candidate for drug design, as it can enhance binding affinity and selectivity.

In recent years, there has been a surge in research focused on developing small molecules with piperidine derivatives due to their favorable pharmacokinetic properties and potential therapeutic benefits. Methyl 2-(piperidin-3-yl)methoxyacetate is no exception and has been explored in several preclinical studies for its potential role in modulating various biological pathways.

One of the most compelling aspects of Methyl 2-(piperidin-3-yl)methoxyacetate is its versatility in chemical modifications. The ester group can be further functionalized to introduce additional pharmacophores, enabling the synthesis of a diverse array of derivatives with tailored biological activities. This flexibility has made it a valuable building block in medicinal chemistry.

Recent studies have highlighted the compound's potential in the treatment of neurological disorders. The piperidin-3-yl moiety is known to interact with neurotransmitter receptors, making it a promising scaffold for developing drugs that target central nervous system (CNS) disorders. Methyl 2-(piperidin-3-yl)methoxyacetate has been investigated for its potential role in enhancing cognitive function and mitigating symptoms associated with neurodegenerative diseases.

The compound's efficacy in preclinical models has been demonstrated through various biochemical assays. Its ability to modulate enzyme activity and receptor binding has been particularly noteworthy. For instance, studies have shown that Methyl 2-(piperidin-3-yl)methoxyacetate can interact with serine/threonine protein kinases, which are implicated in numerous cellular processes, including cell growth and differentiation.

In addition to its pharmacological potential, Methyl 2-(piperidin-3-yl)methoxyacetate has also been explored for its role in drug delivery systems. The compound's ability to form stable complexes with other molecules makes it an excellent candidate for developing novel formulations that enhance drug solubility and bioavailability. This aspect is particularly relevant in the context of oral and parenteral drug delivery.

The synthesis of Methyl 2-(piperidin-3-yl)methoxyacetate involves multi-step organic reactions, requiring precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the piperidine ring efficiently. These methods not only improve the synthetic pathway but also enhance the overall quality of the final product.

The safety profile of Methyl 2-(piperidin-3-yl)methoxyacetate has been thoroughly evaluated through toxicological studies. Preliminary data suggest that the compound exhibits low toxicity at therapeutic doses, making it a promising candidate for further clinical development. However, comprehensive safety assessments are still ongoing to fully characterize its adverse effect profile.

The future prospects of Methyl 2-(piperidin-3-y1)mmethoxyacetate> are exciting and multifaceted. Ongoing research aims to explore its potential in treating a broader range of diseases beyond neurological disorders. Additionally, efforts are being made to optimize its pharmacokinetic properties through structural modifications.

In conclusion, Methyl 2-(piperidin-3-y1)methoxyacetate)> (CAS No. 1549449-32- strong>>2) is a versatile and promising compound with significant applications in pharmaceutical chemistry. Its unique structural features and favorable pharmacological properties make it an invaluable tool for drug discovery and development.

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